molecular formula C8H11NO5S B1531168 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid CAS No. 1183819-05-7

5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B1531168
CAS No.: 1183819-05-7
M. Wt: 233.24 g/mol
InChI Key: MJGREDLUUOXZJV-UHFFFAOYSA-N
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Description

5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO5S and its molecular weight is 233.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Metabolism and Sulfur Cycling

Methanesulfonic acid, a key component related to 5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid, plays a crucial role in the microbial metabolism and sulfur cycling within the environment. It serves as a significant sulfur source for various aerobic bacteria, contributing to the biogeochemical cycling of sulfur. This process involves the transformation of atmospheric sulfur compounds, such as dimethyl sulfide, into methanesulfonic acid, which is then utilized by bacteria for growth. The oxidation of methanesulfonate, a derivative of methanesulfonic acid, is initiated by methanesulfonate monooxygenase, highlighting the intricate microbial processes involved in sulfur cycling (Kelly & Murrell, 1999).

Synthesis and Characterization of Sulfonamide Derivatives

Research has explored the synthesis and characterization of new sulfonamide derivatives and their metal complexes, derived from methanesulfonic acid. These compounds exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, demonstrating the potential pharmaceutical applications of sulfonamide compounds synthesized using methanesulfonic acid as a starting material. This area of research opens avenues for the development of new antibacterial agents with enhanced efficacy (Özdemir et al., 2009).

Organic Synthesis and Catalysis

Methanesulfonic acid has been utilized as an effective catalyst in organic synthesis, particularly in the one-pot synthesis of benzoxazoles from carboxylic acids. This application underscores the versatility of methanesulfonic acid in facilitating various organic reactions, providing a pathway for the efficient synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kumar et al., 2008).

Environmental Chemistry and Atmospheric Processes

Studies have also delved into the environmental and atmospheric implications of sulfur-containing compounds, such as methanesulfonic acid. These investigations contribute to our understanding of the atmospheric chemistry related to sulfur emissions, particularly from natural sources like marine phytoplankton. Understanding the reactions and transformations of these sulfur compounds in the atmosphere is crucial for assessing their impact on climate change, air quality, and ecosystem health (Mardyukov & Schreiner, 2018).

Green Chemistry and Sustainable Practices

Methanesulfonic acid has been identified as a "greener" alternative for promoting acylation reactions in organic synthesis. Its use in the Friedel-Crafts acylation reaction presents an environmentally friendly approach by minimizing waste and avoiding the use of metallic or halogenated components. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes and products (Wilkinson, 2011).

Properties

IUPAC Name

5-(methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-5-7(8(10)11)3-6(14-5)4-9-15(2,12)13/h3,9H,4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGREDLUUOXZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
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5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
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5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
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5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid
Reactant of Route 6
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid

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